2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde
CAS No.: 191411-48-0
Cat. No.: VC2166241
Molecular Formula: C7H10N2OS
Molecular Weight: 170.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 191411-48-0 |
|---|---|
| Molecular Formula | C7H10N2OS |
| Molecular Weight | 170.23 g/mol |
| IUPAC Name | 2-ethylsulfanyl-3-methylimidazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C7H10N2OS/c1-3-11-7-8-4-6(5-10)9(7)2/h4-5H,3H2,1-2H3 |
| Standard InChI Key | JKAYYYSBZJAEII-UHFFFAOYSA-N |
| SMILES | CCSC1=NC=C(N1C)C=O |
| Canonical SMILES | CCSC1=NC=C(N1C)C=O |
Introduction
Chemical Identity and Structural Characteristics
2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde is characterized by an imidazole ring with several key substituents. The compound features a methyl group at the N1 position of the imidazole ring, an ethylsulfanyl group at the C2 position, and a carbaldehyde group at the C5 position. This arrangement of functional groups contributes to its distinctive chemical behavior and reactivity patterns.
Basic Chemical Properties
The compound 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde is related to the more common 1-Methyl-1H-imidazole-5-carbaldehyde, which has a molecular formula of C5H6N2O and a molecular weight of 110.11 g/mol. With the addition of the ethylsulfanyl group, 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde has an increased molecular weight and modified chemical properties. The compound contains several key functional elements:
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The imidazole ring: A five-membered aromatic heterocycle containing two nitrogen atoms
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Methyl substituent: Attached to one of the nitrogen atoms (N1)
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Ethylsulfanyl group: A sulfur-containing substituent at the C2 position
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Carbaldehyde group: An aldehyde functionality at the C5 position
Structural Features
The structure of 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde combines several reactive functional groups that contribute to its chemical versatility:
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The imidazole ring provides aromatic character and potential for coordination chemistry
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The N-methyl group affects the electronic properties of the imidazole ring
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The ethylsulfanyl group introduces sulfur chemistry possibilities
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The carbaldehyde group offers potential for various condensation and addition reactions
This unique combination of functional groups creates a molecule with diverse reactivity patterns and potential applications in synthetic chemistry.
| Synthetic Step | Reagents | Conditions | Expected Yield |
|---|---|---|---|
| Imidazole ring formation | Amido-nitriles, nickel catalyst | Moderate temperature, inert atmosphere | 60-75% |
| N-Methylation | Methyl iodide, base | Room temperature, 6-12 hours | 80-90% |
| C2 Functionalization | Ethyl disulfide, base | 0-25°C, 12-24 hours | 50-70% |
| Formylation (if needed) | Vilsmeier-Haack reagent | 0°C to room temperature, 4-8 hours | 65-85% |
Chemical Reactivity and Properties
2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde possesses several reactive functional groups that define its chemical behavior.
Aldehyde Reactivity
The carbaldehyde group at the C5 position is likely one of the most reactive sites in the molecule, similar to other imidazole-carbaldehyde compounds :
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Potential for nucleophilic addition reactions
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Ability to form hydrazones (as seen in the N-phenylhydrazone derivative mentioned in the literature)
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Susceptibility to oxidation and reduction reactions
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Participation in condensation reactions to form more complex structures
Imidazole Ring Reactivity
The imidazole core provides several reactive possibilities:
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Aromatic substitution reactions
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Metal coordination through the nitrogen atoms
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Acid-base behavior (imidazoles typically have pKa values around 7)
Ethylsulfanyl Group Reactivity
The ethylsulfanyl substituent introduces additional reaction possibilities:
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Potential for oxidation to sulfoxide or sulfone
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Possible exchange reactions with other thiol compounds
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Participation in metal coordination through the sulfur atom
Applications in Chemical Synthesis
2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde likely serves as an important building block in organic synthesis due to its multiple functional groups.
As a Synthetic Intermediate
This compound could be valuable in preparing more complex molecules through:
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Condensation reactions using the aldehyde group
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Formation of hydrazones and related derivatives, as evidenced by the existence of its N-phenylhydrazone derivative
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Participation in multi-component reactions to build heterocyclic frameworks
| Derivative Type | Modification Site | Reaction Type | Potential Applications |
|---|---|---|---|
| Hydrazones | Carbaldehyde group | Condensation | Biological screening, ligands |
| Schiff bases | Carbaldehyde group | Condensation | Coordination chemistry, catalysis |
| Alcohols | Carbaldehyde group | Reduction | Synthetic intermediates |
| Carboxylic acids | Carbaldehyde group | Oxidation | Building blocks for amides, esters |
| Sulfoxides/Sulfones | Ethylsulfanyl group | Oxidation | Bioactive compounds |
Related Compounds and Structural Analogs
Understanding the properties and applications of 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde can be enhanced by examining related compounds.
Comparison with 1-Methyl-1H-imidazole-5-carbaldehyde
1-Methyl-1H-imidazole-5-carbaldehyde (CAS: 39021-62-0) is a close structural analog that lacks the ethylsulfanyl group at the C2 position. This compound:
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Has a molecular formula of C5H6N2O and a molecular weight of 110.11 g/mol
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Is used as a building block in the synthesis of bioactive compounds
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Participates in various chemical reactions, including oxidation, reduction, and condensation reactions
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Serves as a valuable intermediate in medicinal chemistry
The addition of the ethylsulfanyl group in 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde likely modifies its electronic properties, reactivity, and potential applications compared to 1-Methyl-1H-imidazole-5-carbaldehyde.
N-Phenylhydrazone Derivative
The N-phenylhydrazone derivative of 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde (CAS: 477845-50-4) has been reported in the literature . This derivative:
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Is formed through condensation of the carbaldehyde group with phenylhydrazine
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May exhibit different physical properties and potential biological activities compared to the parent compound
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Has been commercially available but is currently listed as discontinued
Spectroscopic and Analytical Characterization
Proper identification and characterization of 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde would typically involve various spectroscopic and analytical techniques.
Spectroscopic Features
Based on its structure and related compounds, 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde would likely exhibit these spectroscopic characteristics:
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NMR Spectroscopy:
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1H NMR would show signals for the methyl group (around δ 3.5-4.0 ppm), ethylsulfanyl protons (around δ 1.2-3.0 ppm), the aldehyde proton (around δ 9.8-10.0 ppm), and the imidazole ring proton
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13C NMR would display peaks for the carbaldehyde carbon (around δ 180-190 ppm), imidazole ring carbons, and aliphatic carbons
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IR Spectroscopy:
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Characteristic C=O stretch for the aldehyde (around 1700 cm-1)
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C-S stretching bands (around 600-700 cm-1)
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Imidazole ring vibrations
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Mass Spectrometry:
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Molecular ion peak corresponding to the molecular weight
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Fragmentation pattern including loss of the ethylsulfanyl group and aldehyde group
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Analytical Methods
Quality control and analysis of 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde would likely involve:
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HPLC or GC-MS for purity assessment
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X-ray crystallography for definitive structural confirmation
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Elemental analysis to confirm the molecular formula
Research Applications and Future Directions
The unique structure of 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde suggests several potential research applications.
Synthetic Utility
As a multifunctional building block, this compound could be valuable in:
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Medicinal chemistry for developing novel heterocyclic compounds
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Materials science for creating functional materials with specific properties
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Coordination chemistry due to its potential metal-binding sites
Future Research Directions
Further investigation of 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde might focus on:
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Development of improved synthetic routes
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Exploration of its reactivity profile in various conditions
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Screening for biological activities
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Creation of a library of derivatives for structure-activity relationship studies
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Investigation of its potential applications in catalysis
Table 4: Proposed Research Directions for 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde
| Research Area | Key Questions | Potential Methods | Expected Outcomes |
|---|---|---|---|
| Synthetic methodology | Can we develop more efficient synthesis routes? | Optimization of reaction conditions, alternative synthetic pathways | Improved yields, scaled-up synthesis protocols |
| Chemical reactivity | How does the ethylsulfanyl group affect reactivity? | Comparative reaction studies, computational modeling | Better understanding of structure-reactivity relationships |
| Biological screening | Does the compound exhibit interesting biological activities? | Enzyme assays, antimicrobial testing, cell culture studies | Identification of potential therapeutic applications |
| Materials applications | Can derivatives be used in functional materials? | Polymer science, materials characterization | Novel materials with specific properties |
| Coordination chemistry | How does it interact with metal ions? | Synthesis of metal complexes, spectroscopic analysis | New catalysts or functional coordination compounds |
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